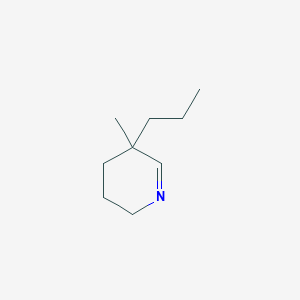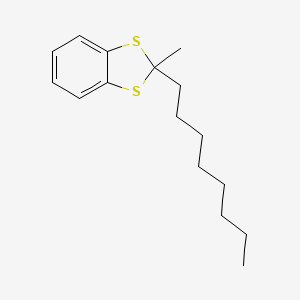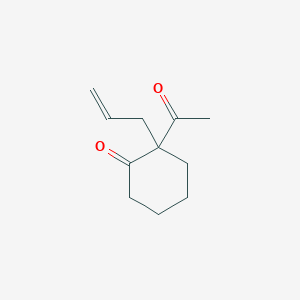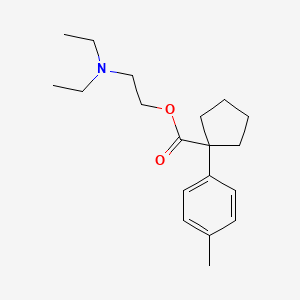
4-Hydroxy-4-methyloxolan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-4-methyloxolan-3-one is a heterocyclic organic compound with the molecular formula C5H8O3 It is a derivative of oxolane, featuring a hydroxyl group and a methyl group attached to the oxolane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4-methyloxolan-3-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the reduction and dehydration/cyclization of 2-deoxy-D-ribose in an acidic aqueous solution . This process involves multiple steps, including the formation of intermediate compounds that eventually lead to the desired oxolane derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, can make the production process more sustainable .
化学反応の分析
Types of Reactions: 4-Hydroxy-4-methyloxolan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
科学的研究の応用
4-Hydroxy-4-methyloxolan-3-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 4-Hydroxy-4-methyloxolan-3-one involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for enzymes involved in metabolic processes, leading to the formation of biologically active intermediates. The hydroxyl group plays a crucial role in these interactions, facilitating binding to active sites and influencing the compound’s reactivity .
類似化合物との比較
- 3-Hydroxy-4-methyloxolan-2-one
- 4-Hydroxy-2-quinolones
- Diacetone alcohol
Comparison: 4-Hydroxy-4-methyloxolan-3-one is unique due to its specific substitution pattern on the oxolane ring, which imparts distinct chemical properties and reactivityFor example, diacetone alcohol is commonly used as a solvent and synthetic intermediate, while this compound may have more specialized applications in research and industry .
特性
CAS番号 |
65675-14-1 |
|---|---|
分子式 |
C5H8O3 |
分子量 |
116.11 g/mol |
IUPAC名 |
4-hydroxy-4-methyloxolan-3-one |
InChI |
InChI=1S/C5H8O3/c1-5(7)3-8-2-4(5)6/h7H,2-3H2,1H3 |
InChIキー |
VZPOQVFDCHJZQE-UHFFFAOYSA-N |
正規SMILES |
CC1(COCC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate](/img/structure/B14476642.png)
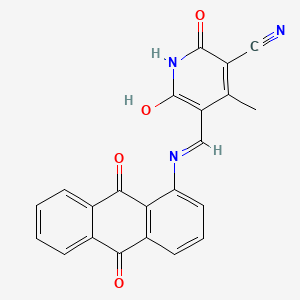
![3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal](/img/structure/B14476656.png)
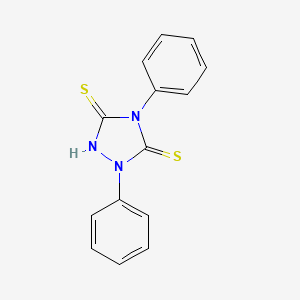
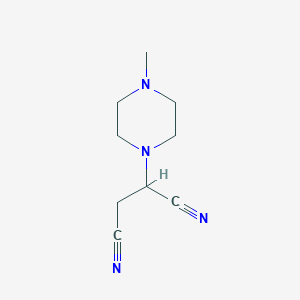

![1-(4-Iodophenoxy)-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14476680.png)
